N,N,O-Triacetylhydroxylamine

Description

The exact mass of the compound N,N,O-Triacetylhydroxylamine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality N,N,O-Triacetylhydroxylamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N,N,O-Triacetylhydroxylamine including the price, delivery time, and more detailed information at info@benchchem.com.

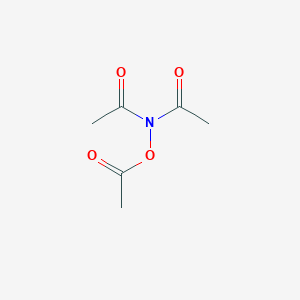

Structure

3D Structure

Properties

IUPAC Name |

(diacetylamino) acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO4/c1-4(8)7(5(2)9)11-6(3)10/h1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGULNJDDRUSDPR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N(C(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30336748 | |

| Record name | N,N,O-Triacetylhydroxylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30336748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17720-63-7 | |

| Record name | N-Acetyl-N-(acetyloxy)acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17720-63-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,N,O-Triacetylhydroxylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30336748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N,O-Triacetylhydroxylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Foreword: Navigating the Landscape of a Sparsely Documented Reagent

An In-depth Technical Guide to N,N,O-Triacetylhydroxylamine (CAS 17720-63-7)

Prepared by a Senior Application Scientist

N,N,O-Triacetylhydroxylamine is a unique trifunctional molecule that, despite its commercial availability, remains sparsely documented in peer-reviewed scientific literature. This guide serves as a comprehensive resource for researchers, chemists, and drug development professionals interested in its potential. By integrating the limited direct data with established principles of organic chemistry and drawing analogies from related, well-studied hydroxylamine derivatives, we aim to illuminate the probable synthesis, reactivity, and application landscape of this intriguing compound. Our objective is to provide a foundational document that not only summarizes what is known but also logically extrapolates to what is possible, thereby empowering researchers to explore its utility in their work.

Section 1: Core Molecular Profile and Physicochemical Properties

N,N,O-Triacetylhydroxylamine, also known by its systematic IUPAC name (diacetylamino) acetate or as N-Acetyl-N-(acetyloxy)acetamide, is structurally characterized by a central nitrogen atom bonded to an oxygen and two acetyl groups, with the oxygen atom also bearing an acetyl group.[1] This arrangement confers a unique electronic and steric environment, suggesting a complex reactivity profile that distinguishes it from simpler hydroxylamines or amides.

The molecule's known physical and chemical properties are summarized below. These data are critical for experimental design, including solvent selection, reaction temperature, and purification methods.

| Property | Value | Source(s) |

| CAS Number | 17720-63-7 | [1][2] |

| Molecular Formula | C₆H₉NO₄ | [1] |

| Molecular Weight | 159.14 g/mol | [1] |

| Appearance | Colorless to Light yellow clear liquid | [2][3] |

| Boiling Point | 216 °C | [3] |

| Density | 1.18 g/mL (at 20 °C) | [3] |

| Refractive Index | 1.4440 to 1.4500 | [3] |

| Purity | >99.0% (GC) | [2] |

Spectroscopic data, while not extensively published, are available in databases.[1] A ¹H NMR spectrum would be expected to show three distinct methyl singlets corresponding to the two N-acetyl and one O-acetyl groups, likely with different chemical shifts due to their distinct electronic environments. The IR spectrum would be dominated by strong carbonyl (C=O) stretching bands.

Section 2: Proposed Synthesis and Characterization Workflow

Proposed Synthetic Pathway

The reaction likely proceeds in a stepwise manner, with initial N-acetylation, followed by N,O-diacetylation, and finally the formation of the triacetylated product. The use of a strong, non-nucleophilic base is crucial to neutralize the HCl byproduct and drive the reaction to completion.

Caption: Proposed synthesis of N,N,O-Triacetylhydroxylamine via exhaustive acetylation.

Experimental Protocol: A Self-Validating System

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend hydroxylamine hydrochloride (1.0 eq) in a suitable aprotic solvent such as dichloromethane or acetonitrile.

-

Base Addition: Cool the suspension to 0 °C in an ice bath. Add a non-nucleophilic base like triethylamine (approx. 3.5 eq) dropwise to the suspension. Causality: The base is essential to liberate the free hydroxylamine nucleophile and to quench the HCl formed during the reaction.

-

Acetylation: Add acetic anhydride (approx. 3.3 eq) dropwise via the dropping funnel, maintaining the temperature at 0 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours. Causality: Using an excess of the acetylating agent ensures the reaction proceeds to the fully substituted product. The slow, cold addition helps manage the exothermic nature of the reaction.

-

Workup and Purification:

-

Quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution until effervescence ceases.

-

Separate the organic layer and extract the aqueous layer twice with dichloromethane.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the crude liquid via vacuum distillation to obtain pure N,N,O-Triacetylhydroxylamine.

-

-

Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, FT-IR, and High-Resolution Mass Spectrometry (HRMS). The purity should be further validated by Gas Chromatography (GC), as referenced in supplier data.[2]

Section 3: Predicted Reactivity and Mechanistic Insights

The reactivity of N,N,O-Triacetylhydroxylamine is dictated by the interplay of its three key functional components: the O-acetyl group, the N,N-diacetyl (imide-like) moiety, and the central N-O single bond.

The O-Acetyl Group: A Reactive Ester Equivalent

The O-acetyl group is the most electrophilic site for nucleophilic attack. It functions as an activated acetate, similar to the ester in a compound like 1-hydroxybenzotriazole acetate (HOBt-OAc), a known acyl transfer agent. This makes N,N,O-Triacetylhydroxylamine a potential reagent for mild acetylation of nucleophiles.

Caption: Proposed mechanism for O-acetylation of a nucleophile (Nu-H).

This reactivity is particularly relevant in drug development for the synthesis of ester prodrugs or for the acetylation of sensitive substrates under neutral or mildly basic conditions. The leaving group, N,N-diacetylhydroxylamine, is relatively stable and weakly acidic.

The N-O Bond: Potential for Radical Chemistry

Hydroxylamine derivatives are known for their ability to act as free radical scavengers and precursors to nitrogen-centered radicals.[4] While the N,N-diacetyl substitution reduces the electron density on the nitrogen, the N-O bond remains a potential weak point. Under thermal or photochemical conditions, homolytic cleavage could occur, generating an N,N-diacetylaminyl radical and an acetyloxyl radical. This pathway could be exploited in polymerization inhibition or radical-mediated synthetic transformations.

The N,N-Diacetyl Moiety: An Imide Analogue

The two N-acetyl groups create an imide-like structure, which significantly decreases the nucleophilicity and basicity of the nitrogen atom. The protons on the methyl groups adjacent to the nitrogen are weakly acidic and could potentially be removed by a strong base, opening avenues for enolate-type chemistry.

Section 4: Potential Applications in Research and Drug Development

Based on its structure and predicted reactivity, N,N,O-Triacetylhydroxylamine can be envisioned as a versatile tool for chemists.

-

Mild Acetylating Agent: As discussed, its primary potential application is as a neutral O-acetylating agent for alcohols, phenols, and amines in complex molecule synthesis where harsh conditions must be avoided.

-

Bioisosteric Replacement: The broader class of N,N,O-trisubstituted hydroxylamines has been investigated as a bioisostere for hydrocarbon, ether, or amine moieties in drug candidates.[5] Replacing a C-C, C-O, or C-N bond with the N-O core can significantly modulate key ADME (Absorption, Distribution, Metabolism, Excretion) properties like lipophilicity (logP/logD), metabolic stability, and plasma protein binding.[5] N,N,O-Triacetylhydroxylamine could serve as a foundational building block for creating novel analogues of existing drugs to optimize their pharmacokinetic profiles.

-

Precursor to N,N-Diacetylaminoxy Group: Selective removal of the O-acetyl group would yield N,N-diacetylhydroxylamine, a useful synthetic intermediate. The parent compound could thus serve as a protected source of this functional group.

-

Exploratory Reagent in C-H Activation: O-acylhydroxamates are highly effective directing groups in transition metal-catalyzed C-H activation reactions, which are powerful methods for building molecular complexity.[6] While N,N,O-Triacetylhydroxylamine is not a hydroxamate, its structural similarity suggests it could be explored as a novel reagent or precursor in this cutting-edge area of synthesis.

Section 5: Safety, Handling, and Storage

User safety is paramount. N,N,O-Triacetylhydroxylamine is classified as an irritant and a combustible liquid. Adherence to proper laboratory safety protocols is mandatory.

| Hazard Class | GHS Code | Description | Source(s) |

| Skin Corrosion/Irritation | H315 | Causes skin irritation | [1][7] |

| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation | [1][7] |

| Flammable Liquids | H227 | Combustible liquid |

Handling:

-

Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).[7]

-

Handle in a well-ventilated area, preferably within a chemical fume hood.

-

Keep away from heat, sparks, and open flames.[7]

-

Wash hands thoroughly after handling.[7]

Storage:

-

Store in a tightly sealed container in a cool, well-ventilated place.

-

The supplier recommends storage under an inert gas atmosphere as the compound may be air-sensitive.

References

- Ataman Kimya. N,N-DIETHYLHYDROXYLAMINE (DEHA).

- ChemicalBook. N,N-Diethylhydroxylamine | 3710-84-7.

- Jining Kendray Chemical Technology Co.,Ltd. N-Isopropylhydroxylamine: Applications and Characteristics.

- ChemicalBook. 17720-63-7 | CAS DataBase.

-

PubChem. N,N,O-Triacetylhydroxylamine | C6H9NO4 | CID 536072. Available from: [Link]

- TCI Deutschland GmbH. N,N,O-Triacetylhydroxylamine | 17720-63-7.

-

Wikipedia. Diethylhydroxylamine. Available from: [Link]

- PubChem. N,N,O-Triacetylhydroxylamine | C6H9NO4 | CID 536072.

- Wikipedia. Diethylhydroxylamine.

- Zhang, Y., et al. (2018). Facile synthesis of O-acylhydroxamates via reaction of oxime chlorides with carboxylic acids. RSC Advances.

- Organic Chemistry Portal. hydroxylamine synthesis by amination (alkylation).

- Williams, A. (2007). The reaction of hydroxylamine with aspirin. ResearchGate.

- Organic Chemistry Portal. Hydroxylamine synthesis by oxidation.

-

Jencks, W. P. (1958). The Reaction of Hydroxylamine with Activated Acyl Groups. I. Formation of O-Acylhydroxylamine. Journal of the American Chemical Society. Available from: [Link]

- Tokyo Chemical Industry Co., Ltd. N,N,O-Triacetylhydroxylamine | 17720-63-7.

-

Hill, J., & Crich, D. (2021). The N,N,O-Trisubstituted Hydroxylamine Isostere and Its Influence on Lipophilicity and Related Parameters. ACS Medicinal Chemistry Letters. Available from: [Link]

- Grob, C. A., & Pieper, H. J. (1966). Preparation and reactions of novel O-acylhydroxylamines. Journal of the American Chemical Society.

-

Zhang, Y., et al. (2024). Nanopore Identification of N-Acetylation by Hydroxylamine Deacetylation (NINAHD). ACS Central Science. Available from: [Link]

- Seukep, A. J., et al. (2018). Hydroxylamine Derivatives as a New Paradigm in the Search of Antibacterial Agents. Journal of Medicinal Chemistry.

- PubChemLite. N,n,o-triacetylhydroxylamine (C6H9NO4).

- Zhang, Y., et al. (2024). Nanopore Identification of N-Acetylation by Hydroxylamine Deacetylation (NINAHD). ACS Central Science.

-

PubChem. Diethylhydroxylamine | C4H11NO | CID 19463. Available from: [Link]

Sources

- 1. N,N,O-Triacetylhydroxylamine | C6H9NO4 | CID 536072 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. N,N,O-Triacetylhydroxylamine | 17720-63-7 | TCI Deutschland GmbH [tcichemicals.com]

- 3. 17720-63-7 | CAS DataBase [m.chemicalbook.com]

- 4. Diethylhydroxylamine | C4H11NO | CID 19463 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. The N,N,O-Trisubstituted Hydroxylamine Isostere and Its Influence on Lipophilicity and Related Parameters - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Facile synthesis of O-acylhydroxamates via reaction of oxime chlorides with carboxylic acids - PMC [pmc.ncbi.nlm.nih.gov]

- 7. tcichemicals.com [tcichemicals.com]

An In-depth Technical Guide to the Physical Properties of N,N,O-Triacetylhydroxylamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

N,N,O-Triacetylhydroxylamine (CAS RN: 17720-63-7) is a multifaceted compound with significant potential in organic synthesis and pharmaceutical development. A thorough understanding of its physical properties is paramount for its effective and safe utilization in research and manufacturing. This technical guide provides a comprehensive overview of the core physical characteristics of N,N,O-Triacetylhydroxylamine, supported by experimental data and established scientific principles. It is designed to be an essential resource for professionals requiring detailed information for experimental design, process optimization, and safety protocol implementation.

Chemical Identity and Structure

N,N,O-Triacetylhydroxylamine, with the molecular formula C₆H₉NO₄, is a derivative of hydroxylamine where both nitrogen-bound hydrogens and the oxygen-bound hydrogen are substituted with acetyl groups.[1] This unique structure imparts specific reactivity and physical characteristics that are crucial for its application.

Caption: 2D Structure of N,N,O-Triacetylhydroxylamine

Summary of Core Physical Properties

The following table provides a consolidated summary of the key physical properties of N,N,O-Triacetylhydroxylamine for quick reference.

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₉NO₄ | [1] |

| Molecular Weight | 159.14 g/mol | [1] |

| Appearance | Colorless to light yellow clear liquid | [2] |

| Physical State (at 20°C) | Liquid | [2] |

| Boiling Point | 216 °C | [2] |

| Specific Gravity (20/20) | 1.18 | [2] |

| Refractive Index (n20/D) | 1.45 | [2] |

| Flash Point | 82 °C (Combustible liquid) | |

| Purity (by GC) | >99.0% | [2] |

Detailed Analysis of Physical Characteristics

State and Appearance

At ambient temperature (20°C), N,N,O-Triacetylhydroxylamine exists as a clear liquid, with a color ranging from colorless to a slight yellow tint.[2] This liquid state is a critical factor for its handling and use in various reaction setups, allowing for its application as a solvent or a neat reagent.

Thermal Properties

Boiling Point: The boiling point of N,N,O-Triacetylhydroxylamine is documented at 216 °C.[2] This relatively high boiling point suggests strong intermolecular forces, likely dipole-dipole interactions arising from the polar carbonyl and N-O bonds. This thermal stability allows for its use in reactions requiring elevated temperatures without significant evaporative loss.

Flash Point: The compound has a flash point of 82 °C, classifying it as a combustible liquid. This necessitates appropriate safety measures, such as avoiding open flames and ensuring adequate ventilation during handling to prevent the formation of flammable vapor-air mixtures.

Density and Refractive Index

Specific Gravity: With a specific gravity of 1.18 at 20°C relative to water at 20°C, N,N,O-Triacetylhydroxylamine is denser than water.[2] This property is essential for calculations involving mass-to-volume conversions and for predicting its behavior in biphasic systems.

Refractive Index: The refractive index, a measure of how light propagates through the substance, is 1.45 at 20°C using the sodium D-line.[2] This value is a useful parameter for rapid purity assessment, as deviations from this standard can indicate the presence of impurities.

Spectroscopic Profile

The structural elucidation and confirmation of N,N,O-Triacetylhydroxylamine rely on a combination of spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: The structure of the compound has been confirmed by NMR.[2] Publicly available data indicates that ¹H NMR spectra have been recorded.[1]

-

Infrared (IR) Spectroscopy: FTIR spectra are available and have been obtained from a neat sample using a capillary cell.[1] Key characteristic peaks would be expected for the C=O stretching of the acetyl groups.

-

Mass Spectrometry (MS): GC-MS data is available from the NIST Mass Spectrometry Data Center, which can be used to determine the mass-to-charge ratio of the molecule and its fragments, confirming its molecular weight.[1]

Handling, Storage, and Safety

Storage: It is recommended to store N,N,O-Triacetylhydroxylamine at room temperature, preferably in a cool, dark place below 15°C. The compound is noted to be air-sensitive and should be stored under an inert gas atmosphere to prevent degradation.[2]

Safety Precautions: N,N,O-Triacetylhydroxylamine is classified with the following hazards:

-

H227: Combustible liquid.

Therefore, appropriate personal protective equipment (PPE), including gloves and eye/face protection, must be worn during handling.[2] Work should be conducted in a well-ventilated area.

Experimental Methodologies

The determination of the physical properties of N,N,O-Triacetylhydroxylamine follows established laboratory protocols.

Workflow for Physical Property Determination

Caption: General workflow for the determination of physical and spectral properties.

Boiling Point Determination (Distillation Method)

-

Apparatus Setup: Assemble a standard distillation apparatus in a fume hood.

-

Sample Addition: Place a sample of N,N,O-Triacetylhydroxylamine and boiling chips into the distillation flask.

-

Heating: Gradually heat the flask using a heating mantle.

-

Observation: Record the temperature at which the liquid boils and a steady stream of condensate is observed on the thermometer. This temperature is the boiling point.

-

Pressure Correction: If the atmospheric pressure is not at standard pressure (760 mmHg), apply a correction to the observed boiling point.

Refractive Index Measurement (Abbe Refractometer)

-

Calibration: Calibrate the Abbe refractometer using a standard of known refractive index.

-

Sample Application: Apply a few drops of N,N,O-Triacetylhydroxylamine to the prism of the refractometer.

-

Measurement: Close the prism and adjust the instrument to bring the dividing line between the light and dark fields into sharp focus at the crosshairs.

-

Reading: Read the refractive index from the scale. Ensure the temperature is controlled and recorded, typically at 20°C.

Conclusion

The physical properties of N,N,O-Triacetylhydroxylamine, including its liquid state at room temperature, high boiling point, and specific density and refractive index, are defining characteristics for its application in scientific research and development. This guide provides the essential data and procedural insights required for its safe and effective handling. Adherence to the safety precautions outlined is critical due to its combustible nature and potential as a skin and eye irritant.

References

-

PubChem. (n.d.). N,N,O-Triacetylhydroxylamine | C6H9NO4 | CID 536072. Retrieved January 29, 2026, from [Link]

Sources

An In-Depth Technical Guide to N,N,O-Triacetylhydroxylamine: Structure, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N,O-Triacetylhydroxylamine, with the IUPAC name (diacetylamino) acetate, is a multifaceted organic compound that holds considerable interest for synthetic chemists. As a trisubstituted hydroxylamine derivative, it possesses a unique electronic and structural profile conferred by the presence of three electron-withdrawing acetyl groups attached to a central nitrogen-oxygen core. This guide provides a comprehensive technical overview of its molecular structure, a validated synthesis protocol, detailed spectroscopic characterization, and an exploration of its reactivity and potential applications in modern organic synthesis and drug development.

Molecular Structure and Physicochemical Properties

N,N,O-Triacetylhydroxylamine is a unique molecule where the hydroxylamine scaffold is fully acylated. Two acetyl groups reside on the nitrogen atom, forming a diacetamide moiety, while the third acetyl group is attached to the oxygen atom, creating an acetate ester functionality.

Chemical Formula and Core Identifiers

A summary of the key identifiers and physicochemical properties for N,N,O-Triacetylhydroxylamine is provided in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₉NO₄ | [1] |

| Molecular Weight | 159.14 g/mol | [1] |

| CAS Number | 17720-63-7 | [1] |

| IUPAC Name | (diacetylamino) acetate | [1] |

| Synonyms | N-acetyl-N-(acetyloxy)acetamide, Triacetylhydroxylamine | [1] |

| Appearance | Colorless to Light yellow clear liquid | [2] |

| Boiling Point | 216 °C | [2] |

| Density | 1.18 g/cm³ | [2] |

| Flash Point | 82 °C | [2] |

| Refractive Index | 1.45 | [2] |

Structural Elucidation

The molecular structure of N,N,O-Triacetylhydroxylamine is defined by the central N-O single bond. The nitrogen atom is trivalent, bonded to two acetyl carbonyl carbons and the oxygen atom. The oxygen, in turn, is bonded to the nitrogen and an acetyl carbonyl carbon.

Caption: 2D representation of the N,N,O-Triacetylhydroxylamine molecular structure with estimated N-O bond length.

The geometry around the nitrogen atom is expected to be trigonal planar due to the delocalization of the nitrogen lone pair into the two adjacent carbonyl groups, giving the N-C bonds significant double bond character. This planarity restricts rotation, a key feature influencing the molecule's conformational behavior and reactivity. The N-O bond length is a critical parameter; in related structures like N,N,N-triethylhydroxylammonium chloride, the N-O bond length is approximately 1.42 Å.[3]

Synthesis of N,N,O-Triacetylhydroxylamine

The synthesis of N,N,O-Triacetylhydroxylamine can be logically achieved through the exhaustive acetylation of hydroxylamine. Given that both the nitrogen and oxygen atoms of hydroxylamine are nucleophilic, a sufficiently powerful acetylating agent and appropriate reaction conditions are required to ensure complete conversion. The following protocol is a robust method derived from established procedures for the acylation of hydroxylamine and its derivatives.[4]

Causality Behind Experimental Choices

-

Starting Material: Hydroxylamine hydrochloride is a stable, commercially available salt. The use of a base is necessary to liberate the free hydroxylamine, which is the active nucleophile.

-

Acetylating Agent: Acetic anhydride is a potent and readily available acetylating agent. An excess is used to drive the reaction to completion, ensuring all three available sites (N, N, and O) are acetylated.

-

Base: A non-nucleophilic organic base like pyridine or triethylamine is used to neutralize the hydrochloric acid liberated from the starting material and the acetic acid produced as a byproduct of the reaction. This prevents protonation of the hydroxylamine, maintaining its nucleophilicity.

-

Temperature Control: The initial reaction is performed at a low temperature (0-5 °C) to control the exothermic reaction between hydroxylamine and acetic anhydride. The reaction is then allowed to warm to ensure it proceeds to completion.

Experimental Protocol: Acetylation of Hydroxylamine Hydrochloride

Materials:

-

Hydroxylamine hydrochloride (1.0 eq)

-

Pyridine (3.5 eq) or Triethylamine (3.5 eq)

-

Acetic Anhydride (4.0 eq)

-

Dichloromethane (DCM)

-

1 M Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: A three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer is charged with hydroxylamine hydrochloride (1.0 eq) and dichloromethane.

-

Basification & Cooling: The suspension is cooled to 0 °C in an ice bath. Pyridine or triethylamine (3.5 eq) is added dropwise, and the mixture is stirred for 15-20 minutes to liberate the free hydroxylamine.

-

Acetylation: Acetic anhydride (4.0 eq) is added dropwise via the dropping funnel, ensuring the internal temperature is maintained below 10 °C.

-

Reaction Progression: After the addition is complete, the ice bath is removed, and the reaction mixture is allowed to warm to room temperature and stirred for 12-16 hours.

-

Workup: The reaction mixture is washed sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and brine.

-

Isolation: The organic layer is dried over anhydrous MgSO₄ or Na₂SO₄, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

Purification: The crude N,N,O-Triacetylhydroxylamine can be purified by vacuum distillation to afford a colorless to pale yellow liquid.

Sources

An In-depth Technical Guide to the Synthesis of N,N,O-Triacetylhydroxylamine

Abstract

This technical guide provides a comprehensive overview of the synthesis of N,N,O-Triacetylhydroxylamine, a specialized acetylated hydroxylamine derivative. While a specific, peer-reviewed protocol for this compound is not extensively documented in readily available literature, this guide presents a scientifically robust, proposed synthesis pathway based on established principles of organic chemistry and analogous reactions. The document delves into the mechanistic underpinnings of the synthesis, offers a detailed experimental protocol, and outlines methods for the characterization of the final product. Furthermore, safety considerations and potential applications are discussed, making this a valuable resource for researchers and professionals in drug discovery and organic synthesis.

Introduction and Significance

N,N,O-Triacetylhydroxylamine is a unique molecule featuring three acetyl groups attached to a hydroxylamine core, with one on the oxygen and two on the nitrogen atom.[1] Its structure suggests potential utility as a specialized acetylating agent or as a precursor in the synthesis of more complex nitrogen-containing compounds. The presence of both N-acetyl and O-acetyl functionalities may impart distinct reactivity profiles compared to more common acetylating agents. Understanding a reliable synthetic route to this compound is the first step toward exploring its full potential in synthetic chemistry.

This guide will focus on a proposed multi-step synthesis starting from readily available hydroxylamine hydrochloride. The proposed pathway is designed to be logical and to follow established reactivity patterns of hydroxylamine and its derivatives.

Proposed Synthesis Pathway: A Mechanistic Perspective

The most plausible pathway for the synthesis of N,N,O-Triacetylhydroxylamine from hydroxylamine hydrochloride involves a three-step acetylation process using an acetylating agent such as acetic anhydride or acetyl chloride. The reaction is expected to proceed in a stepwise manner, with the initial acetylation occurring at the most nucleophilic site.

Hydroxylamine is an ambident nucleophile, meaning it can react at either the nitrogen or the oxygen atom.[2] However, the oxygen atom is generally considered to be the more nucleophilic center, leading to the formation of O-acylhydroxylamines as the initial products in reactions with acylating agents.[2] Therefore, the proposed synthesis begins with the O-acetylation of hydroxylamine, followed by two subsequent N-acetylations.

The overall proposed reaction is as follows:

NH₂OH·HCl + 3 (CH₃CO)₂O → (CH₃CO)₂N-OCOCH₃ + 3 CH₃COOH + HCl

A base, such as pyridine or sodium bicarbonate, is essential to neutralize the liberated hydrochloric acid from the starting material and the acetic acid generated during the reaction, thereby driving the reaction to completion.

Mechanistic Steps

-

Step 1: O-Acetylation. The lone pair of electrons on the oxygen atom of hydroxylamine attacks one of the carbonyl carbons of acetic anhydride, leading to a tetrahedral intermediate. The departure of an acetate ion results in the formation of O-acetylhydroxylamine.

-

Step 2: First N-Acetylation. The nitrogen atom of O-acetylhydroxylamine, now the most nucleophilic site, attacks a second molecule of acetic anhydride. A similar tetrahedral intermediate is formed, which then collapses to yield N,O-diacetylhydroxylamine and an acetate ion.

-

Step 3: Second N-Acetylation. The remaining N-H bond in N,O-diacetylhydroxylamine is subsequently acetylated by a third molecule of acetic anhydride through the same nucleophilic acyl substitution mechanism to afford the final product, N,N,O-Triacetylhydroxylamine.

Caption: Proposed stepwise synthesis of N,N,O-Triacetylhydroxylamine.

Experimental Protocol (Proposed)

This protocol is a proposed method and may require optimization for yield and purity.

Materials and Reagents

| Reagent | Formula | Molecular Weight ( g/mol ) | Quantity |

| Hydroxylamine Hydrochloride | NH₂OH·HCl | 69.49 | 1 eq |

| Acetic Anhydride | (CH₃CO)₂O | 102.09 | 3.3 eq |

| Pyridine | C₅H₅N | 79.10 | Solvent |

| Dichloromethane | CH₂Cl₂ | 84.93 | Solvent |

| Saturated Sodium Bicarbonate | NaHCO₃ | 84.01 | For wash |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | For drying |

Procedure

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, suspend hydroxylamine hydrochloride (1 eq) in pyridine. Cool the mixture to 0 °C in an ice bath.

-

Addition of Acetic Anhydride: Slowly add acetic anhydride (3.3 eq) dropwise to the stirred suspension over 30 minutes, maintaining the temperature at 0 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: Cool the reaction mixture to room temperature and pour it into ice-cold water. Extract the aqueous layer with dichloromethane (3 x volume).

-

Washing: Combine the organic extracts and wash successively with 1M HCl to remove pyridine, followed by saturated sodium bicarbonate solution, and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel.

Caption: Experimental workflow for the synthesis of N,N,O-Triacetylhydroxylamine.

Characterization of N,N,O-Triacetylhydroxylamine

The successful synthesis of N,N,O-Triacetylhydroxylamine (C₆H₉NO₄, MW: 159.14 g/mol ) can be confirmed by a combination of spectroscopic techniques.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to be relatively simple. Due to the presence of three acetyl groups, two distinct singlet peaks should be observed in the aliphatic region. The two N-acetyl groups are chemically equivalent and should give rise to a single peak (integrating to 6H), while the O-acetyl group will produce a separate singlet (integrating to 3H). The exact chemical shifts will depend on the solvent used.

-

¹³C NMR: The carbon NMR spectrum should exhibit four distinct signals: two for the carbonyl carbons of the N-acetyl and O-acetyl groups, and two for the methyl carbons of the N-acetyl and O-acetyl groups.

Infrared (IR) Spectroscopy

The FTIR spectrum will be characterized by strong absorption bands corresponding to the carbonyl stretching vibrations of the ester and amide functionalities. One would expect to see strong C=O stretching bands in the region of 1700-1800 cm⁻¹. The absence of N-H and O-H stretching bands (typically above 3000 cm⁻¹) would indicate the complete acetylation of the hydroxylamine starting material.[1]

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The mass spectrum should show a molecular ion peak (M⁺) at m/z = 159. Fragmentation patterns would likely involve the loss of acetyl groups (CH₃CO, m/z = 43) or ketene (CH₂=C=O, m/z = 42).[1]

| Analytical Technique | Expected Observations |

| ¹H NMR | Two singlets in the aliphatic region. |

| ¹³C NMR | Four distinct signals corresponding to two types of carbonyl carbons and two types of methyl carbons. |

| FTIR | Strong C=O stretching absorptions (amide and ester) around 1700-1800 cm⁻¹. Absence of N-H and O-H stretching bands. |

| Mass Spec (EI) | Molecular ion peak at m/z = 159. Fragmentation peaks corresponding to the loss of acetyl and/or ketene fragments. |

Safety and Handling

N,N,O-Triacetylhydroxylamine is classified as a substance that causes skin and serious eye irritation.[1] Therefore, appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times. All manipulations should be carried out in a well-ventilated fume hood.

The reagents used in the synthesis also pose hazards:

-

Hydroxylamine Hydrochloride: Can be corrosive and toxic.

-

Acetic Anhydride: Is corrosive and a lachrymator.

-

Pyridine: Is flammable, toxic, and has a strong, unpleasant odor.

Refer to the Safety Data Sheets (SDS) for each reagent before commencing any experimental work.

Potential Applications and Future Directions

While the specific applications of N,N,O-Triacetylhydroxylamine are not widely reported, its structure suggests several potential uses:

-

Acetylating Agent: It could serve as a specialized acetylating agent, potentially offering different reactivity or selectivity compared to more common reagents.

-

Precursor for Heterocyclic Synthesis: The N-O bond and multiple carbonyl groups make it an interesting starting material for the synthesis of various nitrogen- and oxygen-containing heterocyclic compounds.

-

Fragment for Drug Discovery: The N,N-diacetylamino-oxy moiety could be explored as a novel functional group in the design of new drug candidates.

Further research is needed to fully elucidate the reactivity and potential applications of this compound. The synthetic protocol proposed in this guide provides a starting point for researchers to access N,N,O-Triacetylhydroxylamine and explore its chemical properties.

References

-

PubChem. (n.d.). N,N,O-Triacetylhydroxylamine. National Center for Biotechnology Information. Retrieved from [Link]

- Fieser, L. F., & Fieser, M. (1967). Reagents for Organic Synthesis (Vol. 1). John Wiley & Sons.

- Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis (3rd ed.). John Wiley & Sons.

- Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (6th ed.). John Wiley & Sons.

- Katritzky, A. R., & Pozharskii, A. F. (2000). Handbook of Heterocyclic Chemistry (2nd ed.). Pergamon.

- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.

- Kurti, L., & Czako, B. (2005). Strategic Applications of Named Reactions in Organic Synthesis. Elsevier Academic Press.

- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms (5th ed.). Springer.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy (5th ed.). Cengage Learning.

-

The reaction of hydroxylamine with activated acyl groups. I. Formation of O-acylhydroxylamine. (1958). Journal of the American Chemical Society, 80(21), 5895–5901. [Link]

Sources

An In-depth Technical Guide to the Formation Mechanism of N,N,O-Triacetylhydroxylamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

N,N,O-Triacetylhydroxylamine is a versatile reagent and building block in organic synthesis, notable for its unique arrangement of acetyl groups on both the nitrogen and oxygen atoms of a hydroxylamine core. Understanding the mechanism of its formation is crucial for optimizing its synthesis and for exploring its reactivity in various chemical transformations. This guide provides a detailed examination of the stepwise mechanism of N,N,O-Triacetylhydroxylamine formation from the exhaustive acetylation of hydroxylamine. It elucidates the role of reaction intermediates, the rationale behind experimental conditions, and provides a comprehensive protocol for its synthesis and characterization.

Introduction: The Significance of N,N,O-Triacetylhydroxylamine

Hydroxylamine and its derivatives are a cornerstone in synthetic organic chemistry, valued for their unique electronic properties and dual nucleophilicity. Among these, N,N,O-Triacetylhydroxylamine stands out as a fully protected derivative, rendering it a stable and versatile synthon. Its applications span from being a precursor in the synthesis of complex nitrogen-containing heterocycles to its use in the introduction of N,O-functionalized moieties in drug discovery programs. The presence of three acetyl groups significantly modulates the reactivity of the parent hydroxylamine, making it a subject of interest for mechanistic and synthetic studies.

This technical guide will delve into the core principles governing the formation of N,N,O-Triacetylhydroxylamine, providing a foundational understanding for researchers in the field.

The Stepwise Mechanism of Formation: A Tale of Three Acetylations

The formation of N,N,O-Triacetylhydroxylamine from hydroxylamine and an acetylating agent, typically acetic anhydride, is not a single-step transformation but rather a sequential process involving the formation of mono- and di-acetylated intermediates. The ambident nucleophilic nature of hydroxylamine, with reactive sites at both the nitrogen and oxygen atoms, dictates the course of the reaction.

The Initial Acetylation: O- versus N-Acylation

The first step in the reaction cascade is the mono-acetylation of hydroxylamine. Both the oxygen and nitrogen atoms are capable of acting as nucleophiles. However, experimental evidence from related reactions, such as the acylation of hydroxylamine with aspirin, suggests that O-acetylation is the predominant initial pathway [1][2]. This preference can be attributed to the "alpha effect," where the presence of a lone pair of electrons on the atom adjacent to the nucleophilic center enhances its reactivity.

The proposed mechanism for the initial O-acetylation is as follows:

Caption: Initial O-acetylation of hydroxylamine.

The Second Acetylation: Formation of Di-acetylated Intermediates

Once O-acetylhydroxylamine is formed, the remaining two protons on the nitrogen atom can be sequentially substituted by acetyl groups. The second acetylation can lead to two possible isomers: N,O-diacetylhydroxylamine and N,N-diacetylhydroxylamine (which would be a rearrangement product and is less likely). The more probable intermediate is N,O-diacetylhydroxylamine .

The nitrogen atom of O-acetylhydroxylamine, while still nucleophilic, is less so than the parent hydroxylamine due to the electron-withdrawing effect of the O-acetyl group. Nevertheless, in the presence of excess acetic anhydride and a suitable base (e.g., pyridine), N-acetylation proceeds.

The Final Acetylation: The Path to Tri-acetylation

The final step involves the acetylation of the remaining N-H bond of the N,O-diacetylhydroxylamine intermediate to yield the final product, N,N,O-Triacetylhydroxylamine. This step requires forcing conditions, such as an excess of the acetylating agent and elevated temperatures, to overcome the reduced nucleophilicity of the nitrogen atom, which is now bonded to two electron-withdrawing acetyl groups.

The overall proposed mechanistic pathway is summarized in the following diagram:

Caption: Proposed pathway for N,N,O-Triacetylhydroxylamine formation.

Experimental Protocol: Synthesis of N,N,O-Triacetylhydroxylamine

This protocol is a representative procedure based on established methods for the exhaustive acetylation of amines and hydroxylamines.

Reagents and Materials

| Reagent/Material | Grade | Supplier |

| Hydroxylamine hydrochloride | Reagent | Sigma-Aldrich |

| Acetic anhydride | ACS reagent, ≥98% | Fisher Scientific |

| Pyridine | Anhydrous, 99.8% | Acros Organics |

| Diethyl ether | Anhydrous | VWR |

| Saturated sodium bicarbonate solution | - | Prepared in-house |

| Anhydrous magnesium sulfate | - | Alfa Aesar |

Step-by-Step Procedure

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve hydroxylamine hydrochloride (1.0 eq) in pyridine (5.0 eq) with stirring.

-

Addition of Acetylating Agent: Cool the mixture to 0 °C in an ice bath. Slowly add acetic anhydride (4.0 eq) dropwise to the stirred solution. Causality: The excess acetic anhydride ensures the reaction goes to completion, and the slow addition at low temperature helps to control the initial exothermic reaction.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to reflux (approximately 115 °C) and maintain it for 4-6 hours. Causality: Refluxing provides the necessary energy to overcome the activation barrier for the second and third acetylation steps on the progressively less nucleophilic nitrogen atom.

-

Workup: Cool the reaction mixture to room temperature and then pour it into 200 mL of ice-cold water. Extract the aqueous mixture with diethyl ether (3 x 50 mL).

-

Washing: Combine the organic extracts and wash sequentially with 1 M HCl (2 x 50 mL) to remove pyridine, followed by saturated sodium bicarbonate solution (2 x 50 mL) to remove excess acetic acid, and finally with brine (1 x 50 mL). Causality: The acidic wash removes the basic pyridine catalyst, and the basic wash neutralizes and removes the acetic acid byproduct.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent system (e.g., ether/hexane) to yield pure N,N,O-Triacetylhydroxylamine.

Characterization

The identity and purity of the synthesized N,N,O-Triacetylhydroxylamine should be confirmed by spectroscopic methods.

| Technique | Expected Observations |

| ¹H NMR | Two distinct singlets in a 2:1 ratio. The singlet corresponding to the six protons of the two N-acetyl groups would appear at a different chemical shift from the three protons of the O-acetyl group. |

| ¹³C NMR | Signals corresponding to the carbonyl carbons of the N-acetyl and O-acetyl groups, as well as the methyl carbons. |

| FT-IR | Strong carbonyl stretching frequencies (C=O) characteristic of amides and esters, typically in the range of 1680-1760 cm⁻¹. |

| Mass Spec | A molecular ion peak corresponding to the molecular weight of N,N,O-Triacetylhydroxylamine (159.14 g/mol )[3]. |

Controlling the Reaction and Minimizing Side Products

The exhaustive acetylation of hydroxylamine requires careful control of reaction conditions to maximize the yield of the desired tri-acetylated product and minimize the formation of partially acetylated intermediates and other side products.

-

Stoichiometry: A significant excess of acetic anhydride is crucial to drive the equilibrium towards the formation of the tri-acetylated product.

-

Base: Pyridine serves as both a solvent and a catalyst. It neutralizes the HCl generated from hydroxylamine hydrochloride and also activates the acetic anhydride for nucleophilic attack.

-

Temperature: Elevated temperatures are necessary for the less favorable second and third acetylation steps.

-

Anhydrous Conditions: The reaction should be carried out under anhydrous conditions to prevent the hydrolysis of acetic anhydride.

Potential side products include O-acetylhydroxylamine, N,O-diacetylhydroxylamine, and products resulting from the decomposition of hydroxylamine under basic conditions.

Conclusion

The formation of N,N,O-Triacetylhydroxylamine is a fascinating example of the sequential acylation of an ambident nucleophile. By understanding the stepwise mechanism, the factors influencing regioselectivity, and the rationale behind the experimental conditions, researchers can effectively synthesize this valuable compound. The detailed protocol and characterization data provided in this guide serve as a valuable resource for scientists and professionals in drug development and organic synthesis, enabling them to harness the full potential of N,N,O-Triacetylhydroxylamine in their research endeavors.

References

-

BYJU'S. (n.d.). Reaction of acetylation of salicylic acid. Retrieved from [Link]

- Crich, D., & Brebion, F. (2016). Synthesis of N,N,O-Trisubstituted Hydroxylamines by Stepwise Reduction and Substitution of O-Acyl N,N-Disubstituted Hydroxylamines. Organic Letters, 18(9), 2036–2039.

- Hill, J., Hettikankanamalage, A. A., & Crich, D. (2020). Diversity-Oriented Synthesis of N,N,O-Trisubstituted Hydroxylamines from Alcohols and Amines by N-O Bond Formation. Journal of the American Chemical Society, 142(32), 14286–14294.

- Jencks, W. P. (1958). The Reaction of Hydroxylamine with Activated Acyl Groups. I. Formation of O-Acylhydroxylamine. Journal of the American Chemical Society, 80(17), 4581–4584.

- Marques, M. M. B., et al. (2011). The reaction of hydroxylamine with aspirin. ARKIVOC, 2011(vii), 461-476.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 536072, N,N,O-Triacetylhydroxylamine. Retrieved from [Link]

- Slayden, S. W., & Liebman, J. F. (2010). NMR Spectra of Hydroxylamines, Oximes and Hydroxamic Acids. Magnetic Resonance in Chemistry, 48(12), 929-937.

- Takeda, K., et al. (1987). The Case of Acyl Transfer from O-Acetylhydroxylamine. Chemistry Letters, 16(1), 215-218.

Sources

N,N,O-Triacetylhydroxylamine reactivity and stability

An In-depth Technical Guide to the Reactivity and Stability of N,N,O-Triacetylhydroxylamine

N,N,O-Triacetylhydroxylamine [(CH₃CO)₂NOC(O)CH₃], a multifaceted compound, holds significant potential in synthetic chemistry, yet its utility is counterbalanced by considerations of its stability and reactivity. This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals, delving into the core chemical and physical properties, stability and decomposition pathways, and the diverse reactivity of this acetylated hydroxylamine derivative. By synthesizing field-proven insights with established scientific principles, this document aims to equip professionals with the knowledge necessary for the safe and effective handling and application of N,N,O-Triacetylhydroxylamine in a laboratory and developmental setting. This guide will explore its role as a potential acetylating and aminating agent, supported by mechanistic insights. Furthermore, detailed protocols for its synthesis and crucial safety and handling procedures will be outlined to ensure self-validating and secure experimental workflows.

Introduction: Unveiling the Potential of a Complex Molecule

N,N,O-Triacetylhydroxylamine is a derivative of hydroxylamine where all three hydrogen atoms have been replaced by acetyl groups. This structural modification significantly alters the electronic and steric properties of the parent molecule, leading to a unique reactivity profile. While hydroxylamine and its simpler derivatives are well-known for their roles in organic synthesis, the fully acetylated counterpart remains a more specialized reagent.[1][2] Understanding its nuanced behavior is critical for harnessing its synthetic potential while mitigating the inherent risks associated with its energetic nature. This guide will provide an in-depth exploration of N,N,O-Triacetylhydroxylamine, moving beyond a simple recitation of facts to explain the underlying principles that govern its stability and reactivity.

Chemical and Physical Properties

A thorough understanding of the fundamental properties of N,N,O-Triacetylhydroxylamine is the bedrock of its safe and effective use.

| Property | Value | Source |

| Molecular Formula | C₆H₉NO₄ | [3] |

| Molecular Weight | 159.14 g/mol | [3] |

| Appearance | Colorless to light yellow clear liquid | |

| Boiling Point | 216 °C | |

| Flash Point | 82 °C | |

| Density | 1.18 g/cm³ at 20 °C | |

| Refractive Index | 1.45 | |

| CAS Number | 17720-63-7 | [3] |

| IUPAC Name | (diacetylamino) acetate | [3] |

These properties indicate a relatively non-volatile liquid under standard laboratory conditions. However, its classification as a combustible liquid necessitates caution, particularly when heating.[4]

Stability and Thermal Decomposition

General Principles of Hydroxylamine Derivative Instability

Hydroxylamine and its derivatives are known to be thermally unstable and can undergo exothermic decomposition, in some cases leading to explosive events.[5] The decomposition of hydroxylamine is a complex process that can be initiated by heat, contaminants (such as transition metals), or high concentrations.[6] Theoretical studies on hydroxylamine suggest that a bimolecular isomerization to ammonia oxide is an energetically favorable initial decomposition pathway.[7] The presence of acetyl groups in N,N,O-Triacetylhydroxylamine is expected to influence this stability, potentially lowering the decomposition temperature and increasing the energy release.

Insights from Related Compounds

Calorimetric studies on hydroxylamine and hydroxylamine nitrate (HAN) have shown that they can undergo self-accelerating decomposition at elevated temperatures.[6][8] For instance, 50 wt.% hydroxylamine in water exhibits an onset of exothermic decomposition around 133 °C.[6] The presence of catalytic amounts of certain metals can significantly lower this onset temperature. It is reasonable to extrapolate that N,N,O-Triacetylhydroxylamine may exhibit similar or even more pronounced thermal sensitivity.

The following diagram illustrates a generalized decomposition pathway for hydroxylamine derivatives, which may be applicable to N,N,O-Triacetylhydroxylamine, leading to the formation of various gaseous products.

Caption: Generalized thermal decomposition pathway of N,N,O-Triacetylhydroxylamine.

Reactivity and Synthetic Applications

The reactivity of N,N,O-Triacetylhydroxylamine is dominated by the electrophilic nature of the nitrogen and carbonyl carbons, as well as the potential for the acetate group to act as a leaving group.

Role as an Acetylating Agent

The presence of three acetyl groups suggests that N,N,O-Triacetylhydroxylamine could function as an acetylating agent for various nucleophiles, such as alcohols and amines.[9] The reaction would likely proceed via nucleophilic attack on one of the acetyl carbonyl carbons, with the diacetylamino or a related species acting as the leaving group.

The following diagram illustrates the proposed mechanism for the acetylation of an alcohol.

Caption: Experimental workflow for the synthesis of N,N,O-Triacetylhydroxylamine.

Materials:

-

Hydroxylamine hydrochloride

-

Acetic anhydride

-

Pyridine (or other suitable base)

-

Dichloromethane (or other suitable extraction solvent)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

Reaction Setup: In a fume hood, equip a round-bottom flask with a magnetic stirrer, a dropping funnel, and a thermometer. Place the flask in an ice-water bath.

-

Initial Mixture: To the flask, add hydroxylamine hydrochloride and pyridine.

-

Addition of Acetic Anhydride: Slowly add acetic anhydride via the dropping funnel while maintaining the internal temperature below 10 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for several hours until the reaction is complete (monitor by TLC).

-

Quenching: Carefully pour the reaction mixture into ice-cold saturated sodium bicarbonate solution to neutralize excess acid.

-

Extraction: Extract the aqueous layer with dichloromethane.

-

Washing: Wash the combined organic layers with brine.

-

Drying: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by vacuum distillation.

Self-Validation: The identity and purity of the synthesized N,N,O-Triacetylhydroxylamine should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and FT-IR, and its purity assessed by GC-MS.

Safety, Handling, and Storage: A Framework for Prudent Practice

Given the potential energetic nature of N,N,O-Triacetylhydroxylamine, stringent safety protocols are paramount.

Hazard Identification

-

GHS Classification: Causes skin irritation (H315) and serious eye irritation (H319). It is also a combustible liquid. [3]* Thermal Instability: As a hydroxylamine derivative, it should be treated as potentially explosive, especially upon heating, confinement, or in the presence of contaminants.

Personal Protective Equipment (PPE)

-

Eye Protection: Chemical safety goggles and a face shield are mandatory.

-

Hand Protection: Chemically resistant gloves (e.g., nitrile) are required.

-

Body Protection: A flame-resistant lab coat should be worn.

Engineering Controls

-

All manipulations should be performed in a certified chemical fume hood.

-

A blast shield should be used, particularly during reactions involving heating or distillation.

Storage

-

Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames.

-

Store in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen).

-

Avoid contact with incompatible materials, including strong oxidizing agents, strong bases, and metals. [10]

Waste Disposal

-

Dispose of as hazardous waste in accordance with local, state, and federal regulations.

-

Do not mix with other waste streams unless compatibility has been established.

Conclusion: A Call for Cautious Exploration

N,N,O-Triacetylhydroxylamine presents a compelling profile for synthetic chemists, offering potential as a versatile reagent. However, its utility is intrinsically linked to a thorough understanding and respect for its stability limitations. This guide has provided a foundational framework for its properties, reactivity, synthesis, and safe handling. It is imperative that researchers build upon this foundation with rigorous experimental validation, including detailed thermal analysis, before employing this compound on a larger scale. The principles of inherent safety and a deep-seated understanding of reaction mechanisms will be the cornerstones of unlocking the full, safe potential of N,N,O-Triacetylhydroxylamine in the advancement of chemical synthesis and drug discovery.

References

Sources

- 1. Thermal decomposition hazard evaluation of hydroxylamine nitrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. N,N,O-Triacetylhydroxylamine | C6H9NO4 | CID 536072 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Hydroxylamine synthesis by oxidation [organic-chemistry.org]

- 5. researchgate.net [researchgate.net]

- 6. Adiabatic calorimetric decomposition studies of 50 wt.% hydroxylamine/water - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. scispace.com [scispace.com]

- 8. researchgate.net [researchgate.net]

- 9. N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. echemi.com [echemi.com]

A Theoretical and Mechanistic Exploration of N,N,O-Triacetylhydroxylamine: A Guide for Researchers

Introduction: Unveiling the Potential of a Multifaceted Reagent

N,N,O-Triacetylhydroxylamine (TAHA) represents a unique molecular scaffold with significant potential in synthetic chemistry and drug development. As a fully acylated derivative of hydroxylamine, its distinct electronic and structural properties govern its reactivity, making it a subject of considerable interest for theoretical investigation. This technical guide provides an in-depth exploration of the theoretical underpinnings of TAHA, offering researchers and drug development professionals a comprehensive understanding of its conformational landscape, electronic structure, and potential reaction mechanisms. By synthesizing established computational methodologies with insights from related acylated and substituted hydroxylamines, this document aims to serve as a foundational resource for predicting and harnessing the reactivity of this versatile molecule.

While direct, extensive theoretical studies on N,N,O-Triacetylhydroxylamine are not abundant in current literature, a robust theoretical framework can be constructed by drawing parallels with closely related acylated hydroxylamines and leveraging foundational principles of computational chemistry. This guide will therefore extrapolate from existing research on analogous systems to provide a predictive and insightful analysis of TAHA.

I. Molecular Structure and Conformational Landscape

The reactivity and interaction of N,N,O-Triacetylhydroxylamine in a biological or synthetic context are intrinsically linked to its three-dimensional structure and conformational flexibility. A thorough understanding of its stable conformers is therefore paramount.

Predicted Conformational Isomers

Computational analysis, particularly using Density Functional Theory (DFT), is a powerful tool for exploring the potential energy surface of a molecule and identifying its low-energy conformers. For TAHA, the key degrees of freedom are the rotation around the N-O bond and the C-N and C-O single bonds of the acetyl groups.

Based on studies of similar acylated amines and hydroxylamines, it is anticipated that the amide linkages will exhibit a significant preference for the trans conformation due to steric hindrance.[1] However, the rotation around the N-O bond and the orientation of the O-acetyl group introduce additional conformational possibilities. A detailed conformational analysis would likely involve a systematic scan of the potential energy surface by varying the relevant dihedral angles.[2]

Experimental Protocol: Computational Conformational Analysis

-

Initial Structure Generation: Construct the 3D structure of N,N,O-Triacetylhydroxylamine using a molecular builder.

-

Conformational Search: Perform a systematic or stochastic conformational search to identify potential low-energy structures. This can be achieved using methods like molecular mechanics (e.g., with the MMFF94 force field) or semi-empirical methods.

-

Geometry Optimization and Energy Calculation: Subject the identified conformers to full geometry optimization and frequency calculations using a suitable DFT functional (e.g., B3LYP or M06-2X) and basis set (e.g., 6-311++G(d,p)).[3] The absence of imaginary frequencies will confirm that the optimized structures are true minima on the potential energy surface.

-

Relative Energy Analysis: Calculate the relative energies of the stable conformers, including zero-point vibrational energy (ZPVE) corrections, to determine the most probable structures at a given temperature.

Visualizing the Conformational Landscape

The following diagram illustrates a hypothetical workflow for identifying the stable conformers of N,N,O-Triacetylhydroxylamine.

Caption: A typical computational workflow for the conformational analysis of N,N,O-Triacetylhydroxylamine.

II. Electronic Structure and Reactivity

The arrangement of electrons within N,N,O-Triacetylhydroxylamine dictates its reactivity, particularly its potential as an electrophilic acetylating agent or a source of nitrogen-centered radicals.

The Nature of the N-O Bond

The N-O bond in hydroxylamines and their derivatives is known to be relatively weak, making it susceptible to cleavage.[4] In TAHA, the presence of three electron-withdrawing acetyl groups is expected to further weaken the N-O bond, rendering it a potential site for homolytic or heterolytic cleavage.

Theoretical studies on related O-acyl hydroxylamines have shown that they can act as potent oxidants through reductive N-O bond cleavage.[5] This suggests that TAHA could participate in reactions where it accepts electrons, leading to the scission of the N-O bond.

Frontier Molecular Orbitals and Reactivity Indices

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provide crucial insights into a molecule's reactivity.

-

LUMO: The LUMO of TAHA is expected to be localized around the carbonyl carbons of the acetyl groups and the N-O bond. This indicates that the molecule is susceptible to nucleophilic attack at these positions.

-

HOMO: The HOMO is likely to be associated with the lone pairs on the oxygen and nitrogen atoms.

DFT calculations can provide quantitative values for the energies of these orbitals, as well as generate molecular electrostatic potential (MEP) maps to visualize electron-rich and electron-deficient regions of the molecule.

Natural Bond Orbital (NBO) Analysis

NBO analysis is a powerful computational tool for understanding charge distribution and bonding interactions within a molecule. For TAHA, an NBO analysis would provide quantitative information on:

-

Atomic Charges: The partial charges on the nitrogen, oxygen, and carbonyl carbon atoms, which can help predict sites of nucleophilic and electrophilic attack.

-

Hyperconjugative Interactions: The delocalization of electron density from lone pairs into antibonding orbitals, which can influence the stability and reactivity of the molecule.

The following table summarizes the expected trends in key computed properties for N,N,O-Triacetylhydroxylamine based on PubChem data.[6]

| Computed Property | Predicted Value | Significance |

| Molecular Weight | 159.14 g/mol | Fundamental physical property.[6] |

| XLogP3 | -0.4 | Indicates good water solubility.[6] |

| Hydrogen Bond Donor Count | 0 | The molecule cannot act as a hydrogen bond donor.[6] |

| Hydrogen Bond Acceptor Count | 4 | The carbonyl and ether oxygens can accept hydrogen bonds.[6] |

| Rotatable Bond Count | 2 | Indicates a degree of conformational flexibility.[6] |

III. Theoretical Insights into Reaction Mechanisms

Computational modeling can elucidate the potential reaction pathways of N,N,O-Triacetylhydroxylamine, providing valuable information on reaction barriers and the structures of transition states.

Acetylation Reactions

N,N,O-Triacetylhydroxylamine is a potential acetylating agent. Theoretical studies can model the reaction of TAHA with a nucleophile (e.g., an alcohol or an amine) to determine the most likely mechanism. Two plausible pathways are:

-

Direct Nucleophilic Attack: The nucleophile attacks one of the carbonyl carbons, leading to the transfer of an acetyl group and the formation of N,O-diacetylhydroxylamine as a leaving group.

-

N-O Bond Cleavage Followed by Acetylation: Initial cleavage of the N-O bond could generate a highly reactive acetylating species.

DFT calculations can be used to determine the activation energies for these pathways, thereby predicting the preferred reaction mechanism.

Thermal Decomposition

The thermal stability of hydroxylamine and its derivatives is a critical safety consideration.[7][8] Theoretical studies on the decomposition of hydroxylamine have shown that bimolecular pathways are often more favorable than unimolecular bond cleavage.[9][10] For TAHA, potential decomposition pathways that could be investigated computationally include:

-

Homolytic N-O Bond Cleavage: This would generate an N,N-diacetylaminyl radical and an acetoxy radical. The stability of these radical intermediates can be assessed using computational methods.

-

Concerted Rearrangement Reactions: Intramolecular rearrangement pathways leading to more stable products could also be explored.

The following diagram illustrates a potential decomposition pathway for N,N,O-Triacetylhydroxylamine initiated by N-O bond cleavage.

Caption: A simplified representation of a possible thermal decomposition pathway for TAHA.

Experimental Protocol: Theoretical Investigation of Reaction Mechanisms

-

Reactant and Product Optimization: Perform geometry optimizations for the reactants, products, and any expected intermediates for the reaction of interest.

-

Transition State Search: Locate the transition state structure connecting the reactants and products. This can be done using methods such as the Berny algorithm or synchronous transit-guided quasi-Newton (STQN) methods.

-

Frequency Calculation: Perform frequency calculations on the optimized transition state structure to confirm the presence of a single imaginary frequency corresponding to the reaction coordinate.

-

Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation can be performed to verify that the identified transition state connects the desired reactants and products.

-

Activation Energy Calculation: The activation energy is calculated as the difference in energy between the transition state and the reactants.

IV. Vibrational Spectroscopy: A Bridge Between Theory and Experiment

Theoretical calculations of vibrational frequencies can be a powerful tool for interpreting experimental infrared (IR) and Raman spectra. A recent study on N,N-diethylacetyloxyamine, a structural analog of TAHA, successfully used DFT calculations to assign the main features of its vibrational spectra.[11][12]

A similar approach for TAHA would involve:

-

Frequency Calculations: Performing harmonic and potentially anharmonic frequency calculations on the optimized geometry of the most stable conformer.

-

Spectral Simulation: Simulating the IR and Raman spectra based on the calculated frequencies and intensities.

-

Comparison with Experimental Data: Comparing the simulated spectra with experimentally obtained spectra to validate the theoretical model and aid in the assignment of vibrational modes.

This comparative approach provides a robust method for confirming the structural and electronic features predicted by the theoretical models.

Conclusion: A Roadmap for Future Investigations

This technical guide has provided a comprehensive overview of the theoretical approaches that can be employed to understand the structure, reactivity, and potential applications of N,N,O-Triacetylhydroxylamine. While direct experimental and theoretical data on this specific molecule remains to be fully explored, the principles and methodologies outlined herein, drawn from studies of analogous systems, offer a solid foundation for future research.

For researchers and scientists in drug development, a thorough theoretical understanding of TAHA can guide its application as a synthetic reagent, aid in the design of novel molecules with desired properties, and provide insights into its potential metabolic fate. The continued synergy between computational chemistry and experimental studies will undoubtedly unlock the full potential of this intriguing molecule.

References

-

Tu, J. L., Svatunek, D., Parvez, S., Eckvahl, H. J., Xu, M. H., Peterson, R. T., & Liu, D. R. (2019). Unraveling the Cleavage Reaction of Hydroxylamines with Cyclopropenones Considering Biocompatibility. Journal of the American Chemical Society, 141(42), 16764-16773. [Link]

-

Das, A., & Company, A. (2021). Mechanistic Insights into the Reductive N–O Bond Cleavage of O-Acyl Hydroxylamines: Dual Reactivity as Potent Oxidants and Nitrogen Transfer Agents. ACS Organic & Inorganic Au, 1(1), 18-25. [Link]

-

National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 536072, N,N,O-Triacetylhydroxylamine. Retrieved from [Link]

-

Wang, Q., Wei, C., Pérez, L. M., Rogers, W. J., Hall, M. B., & Mannan, M. S. (2010). Thermal Decomposition Pathways of Hydroxylamine: Theoretical Investigation on the Initial Steps. The Journal of Physical Chemistry A, 114(34), 9226-9233. [Link]

-

Mancini, G., et al. (2024). Vibrational Features of Oxyamines: A Comparative Study of N,N-Diethylhydroxylamine and N,N-Diethylacetyloxyamine. ChemPhysChem. [Link]

-

ResearchGate. (n.d.). (PDF) An experimental and Theoretical Study of Reaction Mechanism between Nitriles and Hydroxylamine. Retrieved from [Link]

-

Jencks, W. P. (1958). The Reaction of Hydroxylamine with Activated Acyl Groups. I. Formation of O-Acylhydroxylamine. Journal of the American Chemical Society, 80(17), 4581-4584. [Link]

-

Szafranski, J., et al. (2021). Polymorphism and Conformational Equilibrium of Nitro-Acetophenone in Solid State and under Matrix Conditions. Molecules, 26(11), 3163. [Link]

-

Singh, R. P., & Kumar, V. (2012). Methods for Hydroxamic Acid Synthesis. Current Organic Chemistry, 16(24), 2828-2854. [Link]

-

ResearchGate. (n.d.). Vibrational Features of Oxyamines: A Comparative Study of N,N‐Diethylhydroxylamine and N,N‐Diethylacetyloxyamine. Retrieved from [Link]

-

SciSpace. (n.d.). Thermal Decomposition Pathways of Hydroxylamine: Theoretical Investigation on the Initial Steps. Retrieved from [Link]

-

MDPI. (n.d.). Recent Advances in N-O Bond Cleavage of Oximes and Hydroxylamines to Construct N-Heterocycle. Retrieved from [Link]

-

Salzano, E., et al. (2021). A detailed kinetic model for the thermal decomposition of hydroxylamine. Journal of Hazardous Materials, 416, 125641. [Link]

-

Parimala, K., & Manimegalai, D. (2021). Vibrational Spectral Investigations, Hybrid Computational Analysis, Hirshfeld Surface and Molecular Docking Studies of 3-Hydroxy-4-Nitrobenzaldehyde. Indian Journal of Pure & Applied Physics, 59(9), 663-676. [Link]

-

ResearchGate. (n.d.). (PDF) Mechanistic Insights into the Reductive N–O Bond Cleavage of O -Acyl Hydroxylamines: Dual Reactivity as Potent Oxidants and Nitrogen Transfer Agents. Retrieved from [Link]

-

Biblioteka Nauki. (n.d.). Decomposition Pathways for Aqueous Hydroxylammonium Nitrate Solutions: a DFT Study. Retrieved from [Link]

-

Chen, Y., et al. (2024). Nanopore Identification of N-Acetylation by Hydroxylamine Deacetylation (NINAHD). Journal of the American Chemical Society, 146(14), 10035-10043. [Link]

-

Pacific Northwest National Laboratory. (1999). Conformational Analysis of Malonamide, N, N'-Dimethylmalonamide, and N,N, N', N'- Tetramethylmalonamide. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Hydroxylamine synthesis by oxidation. Retrieved from [Link]

-

Walthert, F. (2020). Thermokinetic model of hydroxylamine decomposition in the catalytic oxidation of ammonia with titanium silicalite-1. FHNW University of Applied Sciences and Arts Northwestern Switzerland. [Link]

-

ResearchGate. (n.d.). The conformation cis of N -acetyl- N -methyl-α,β-dehydroalanine N ′-methylamide and saturated analogues. Retrieved from [Link]

-

MDPI. (n.d.). How Water Interacts with the NOH Group: The Rotational Spectrum of the 1:1 N,N-diethylhydroxylamine·Water Complex. Retrieved from [Link]

-

Royal Society of Chemistry. (2019). A hydroxylamine probe for profiling S-acylated fatty acids on proteins. Chemical Communications, 55(80), 11183-11186. [Link]

-

Arkivoc. (2011). The reaction of hydroxylamine with aspirin. Arkivoc, 2011(7), 461-476. [Link]

-

Royal Society of Chemistry. (2021). A predictive chemistry DFT study of N2O functionalization for the preparation of triazolopyridine and triazoloquinoline scaffolds. Dalton Transactions, 50(4), 1357-1365. [Link]

-

University of North Carolina at Chapel Hill Department of Chemistry. (n.d.). Development of New Reactions Driven by N-O Bond Cleavage: from O -Acyl Hydroxylamines to Tetrodotoxin. Retrieved from [Link]

-